2-(3-(5-Nitropyridin-2-yl)propyl)oxazole
Description
2-(3-(5-Nitropyridin-2-yl)propyl)oxazole is a heterocyclic compound featuring an oxazole ring linked via a three-carbon propyl chain to a 5-nitropyridine moiety. The oxazole ring (a five-membered aromatic ring containing one oxygen and one nitrogen atom) contributes to its planar, electron-rich structure, while the 5-nitropyridin-2-yl group introduces strong electron-withdrawing properties due to the nitro substituent at the 5-position of the pyridine ring.
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-[3-(5-nitropyridin-2-yl)propyl]-1,3-oxazole |
InChI |
InChI=1S/C11H11N3O3/c15-14(16)10-5-4-9(13-8-10)2-1-3-11-12-6-7-17-11/h4-8H,1-3H2 |
InChI Key |
VKWMSLPJOFCKMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CCCC2=NC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitropyridine with 2-oxazolylpropyl bromide under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) are frequently employed.
Major Products
Reduction: The major product is 5-amino-2-[3-(2-oxazolyl)propyl]pyridine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.
Scientific Research Applications
5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[3-(2-oxazolyl)propyl]pyridine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize 2-(3-(5-Nitropyridin-2-yl)propyl)oxazole, we compare it with structurally analogous compounds, focusing on substituent effects, reactivity, and inferred biological activity.
Clethodim Oxazole Sulfoxide
- Structure : Clethodim oxazole sulfoxide (2-ethyl-6-(2-(ethylsulfinyl)propyl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one) shares an oxazole core but incorporates a dihydrobenzooxazole system and an ethylsulfinyl group.
- Key Differences :
- The benzo-fused oxazole in clethodim sulfoxide increases aromaticity and steric bulk compared to the simpler oxazole in the target compound.
- The sulfoxide group introduces polarity and metabolic liability, whereas the nitro group in 2-(3-(5-nitropyridin-2-yl)propyl)oxazole enhances electron deficiency.
- Its structural similarity to clethodim sulfone suggests comparable environmental persistence but reduced bioactivity .
Ethyl 1-[3-(2-Oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate
- Structure: This benzimidazole derivative features a propyl linker with a pyrrolidinone substituent and an ethyl carboxylate group.
- The pyrrolidinone and carboxylate groups enhance hydrogen-bonding capacity, unlike the nitro-pyridine moiety in 2-(3-(5-nitropyridin-2-yl)propyl)oxazole.
- Activity: While explicit data are unavailable, benzimidazole derivatives are known for antimicrobial and anticancer properties, suggesting divergent applications compared to nitro-oxazole systems .
Nitro-Substituted Pyridine Derivatives
Compounds such as those disclosed in EP00361365 (e.g., 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid) and WO90/09374 share nitro or electron-withdrawing groups but lack the oxazole-propanamine backbone.
- Key Differences: Carboxylic acid or mercaptomethyl groups in these compounds enhance water solubility, whereas the nitro-pyridine-oxazole system likely exhibits lower solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
